

analytical methods for 4-Bromo-2-methoxybenzamide characterization

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzamide

CAS No.: 812667-44-0

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An Application Guide to the Analytical Characterization of **4-Bromo-2-methoxybenzamide**

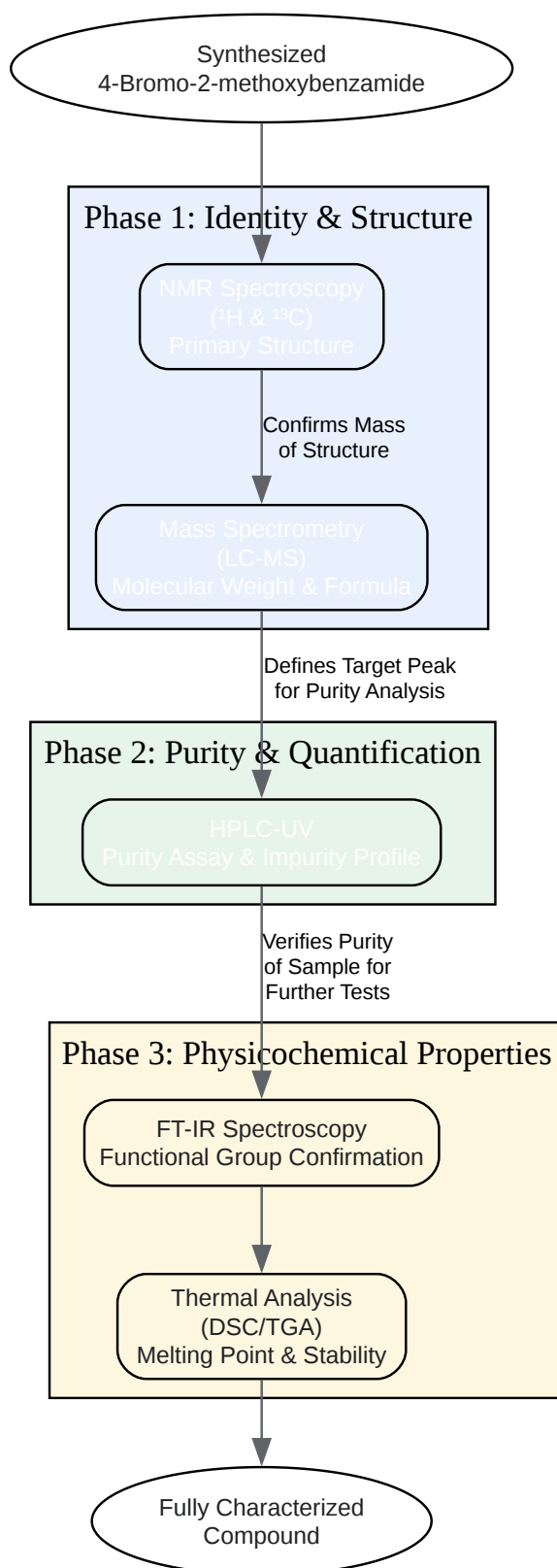
Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the robust characterization of **4-Bromo-2-methoxybenzamide**, a key intermediate in pharmaceutical and materials science research. We present detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical property determination. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in drug development and chemical synthesis, offering both the procedural steps and the scientific rationale behind them.

Introduction: The Imperative for Rigorous Characterization

4-Bromo-2-methoxybenzamide is a substituted aromatic amide whose utility as a synthetic building block necessitates a thorough understanding of its chemical identity, purity, and stability. In drug development, for instance, unambiguous structural confirmation and impurity profiling are non-negotiable regulatory requirements. An uncharacterized impurity could have unintended pharmacological or toxicological effects, compromising patient safety. Therefore, a multi-technique analytical approach is crucial to build a complete profile of the molecule, ensuring its suitability for downstream applications. This guide details the core analytical workflows that form the foundation of a comprehensive characterization package.

The Overall Analytical Workflow

A logical, phased approach to characterization ensures that each analytical technique builds upon the data from the last, culminating in a complete and validated molecular profile. The workflow begins with definitive structural identification (NMR and MS), proceeds to purity determination (HPLC), and is supplemented by functional group confirmation (FT-IR) and thermal property analysis (DSC/TGA).



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Caption: Overall workflow for the characterization of **4-Bromo-2-methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. ^1H NMR reveals the number and connectivity of protons, while ^{13}C NMR maps the carbon skeleton.

Causality Behind Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Crucially, it effectively solvates the amide N-H protons, allowing them to be observed as distinct, exchangeable signals.
- **Frequency:** A high-field instrument (e.g., 500 MHz) is recommended to achieve maximum signal dispersion, which is essential for resolving the closely spaced aromatic proton signals and providing clear coupling patterns.

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Bromo-2-methoxybenzamide** reference standard or sample into a clean, dry NMR tube.^{[1][2]}
- **Dissolution:** Add approximately 0.7 mL of DMSO- d_6 . Cap the tube and vortex until the sample is fully dissolved.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**

- Acquire a 1D proton spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).
- Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum (e.g., 64-128 scans).
 - Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

Expected Data & Interpretation

The molecular structure of **4-Bromo-2-methoxybenzamide** (C₈H₈BrNO₂) dictates a specific spectral signature. The bromine and methoxy groups create a distinct substitution pattern on the aromatic ring, and the amide protons are typically observed as broad signals.

¹ H NMR Data (Predicted, 500 MHz, DMSO-d ₆)	¹³ C NMR Data (Predicted, DMSO-d ₆)
Chemical Shift (ppm)	Assignment
~7.8 (br s, 1H)	Amide (-CONH ₂)
~7.5 (d, 1H)	Aromatic CH
~7.3 (dd, 1H)	Aromatic CH
~7.2 (br s, 1H)	Amide (-CONH ₂)
~7.1 (d, 1H)	Aromatic CH
~3.9 (s, 3H)	Methoxy (-OCH ₃)

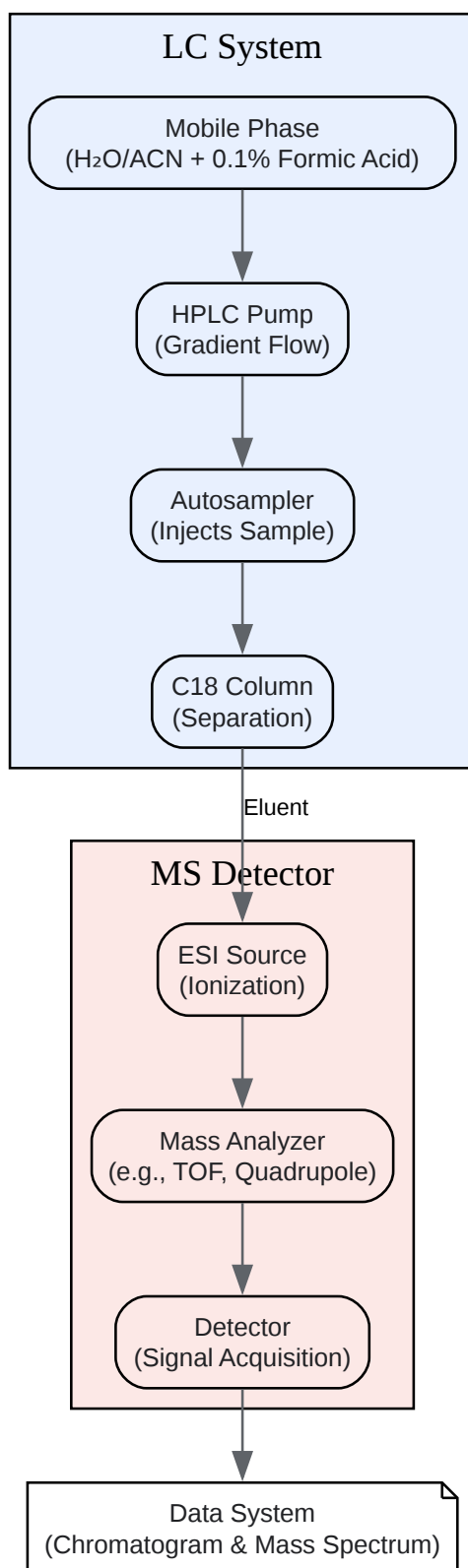
Note: Predicted shifts are based on analogous structures like 4-bromobenzamide and 4-methoxybenzamide.^{[3][4]} Actual values must be confirmed experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Purity Confirmation

LC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass detection of MS. It serves two primary purposes: confirming the molecular weight of the target compound and identifying/quantifying impurities.

Causality Behind Experimental Choices:

- **Mobile Phase:** A gradient of acetonitrile and water is used to elute compounds from the C18 column based on polarity. Formic acid is added to acidify the mobile phase, which protonates the analyte and improves chromatographic peak shape and electrospray ionization (ESI) efficiency.^{[5][6]}
- **Ionization:** ESI in positive mode is ideal for this molecule, as the amide and methoxy groups can be readily protonated to form $[M+H]^+$ ions.



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Caption: Workflow for a typical LC-MS analysis.

Protocol: LC-MS Analysis

- Stock Solution: Prepare a 1 mg/mL stock solution of **4-Bromo-2-methoxybenzamide** in methanol or acetonitrile.
- Working Solution: Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95% water/5% acetonitrile).
- LC Parameters:
 - Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 2 µL.
- MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.

Expected Data & Interpretation

The primary output is a total ion chromatogram (TIC) showing peaks over time. The mass spectrum for the main peak should confirm the molecular weight. The presence of bromine

(isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) results in a characteristic isotopic pattern for the molecular ion.

Parameter	Expected Value	Significance
Molecular Formula	$\text{C}_8\text{H}_8\text{BrNO}_2$	
Exact Mass	228.9793	For high-resolution MS (HRMS).
$[\text{M}+\text{H}]^+$ (^{79}Br)	m/z 229.9866	Confirms protonated molecule with ^{79}Br .
$[\text{M}+\text{H}]^+$ (^{81}Br)	m/z 231.9845	Confirms protonated molecule with ^{81}Br .
Isotopic Ratio	~1:1	The A+2 peak is nearly equal in intensity to the A peak, a definitive signature for a single bromine atom.

High-Performance Liquid Chromatography (HPLC-UV): The Standard for Purity

For routine quality control and purity assessment, HPLC with UV detection is the industry standard. It is robust, reproducible, and ideal for quantifying the main component and any related impurities.

Protocol: HPLC-UV Purity Assay

- **Sample Preparation:** Prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
- **System Suitability:** Before sample analysis, inject a reference standard solution multiple times to verify system performance (e.g., retention time repeatability <1%, peak area repeatability <2%).^[1]
- **HPLC Parameters:**

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% acid, e.g., phosphoric or formic acid). A typical starting point is 60:40 Acetonitrile:Water.[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 254 nm, or scan for optimal wavelength.
- Injection Volume: 10 µL.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.

Protocol: FT-IR Analysis (ATR)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
- Sample Application: Place a small amount of the solid **4-Bromo-2-methoxybenzamide** powder directly onto the ATR crystal.
- Acquisition: Apply pressure with the anvil and collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

- Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation

The spectrum provides a "fingerprint" that confirms the presence of the amide, ether, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350-3180 (two bands)	N-H Stretch	Primary Amide (-NH ₂)
3080-3010	C-H Stretch	Aromatic
~1660	C=O Stretch (Amide I)	Amide
~1600	N-H Bend (Amide II)	Amide
1250-1200	C-O Stretch	Aryl Ether
850-750	C-H Bending (out-of-plane)	Substituted Aromatic
600-500	C-Br Stretch	Aryl Bromide

Note: Wavenumbers are approximate and based on typical values for related compounds.[\[7\]](#)[\[8\]](#)
[\[9\]](#)

Thermal Analysis: Melting Point and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties. DSC precisely measures the melting point, while TGA tracks weight loss as a function of temperature, indicating thermal stability and decomposition patterns.[\[10\]](#)[\[11\]](#)

Protocol: DSC/TGA Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.
- Instrument Setup:
 - Place the pan in the instrument furnace.

- Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
- TGA Method: Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min.
- DSC Method: Heat the sample from ambient to a temperature above the expected melt at 10 °C/min.

Expected Data & Interpretation

- DSC: A sharp endothermic peak will be observed, with the peak maximum corresponding to the melting point. A sharp peak is indicative of high purity.
- TGA: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant weight loss will occur. The absence of weight loss before the melting point suggests the material is not a hydrate and is free of residual solvent.

Conclusion

The analytical characterization of **4-Bromo-2-methoxybenzamide** is a systematic process that relies on the integration of data from multiple orthogonal techniques. By following the protocols outlined in this guide, researchers and scientists can confidently establish the identity, purity, and key physicochemical properties of this important chemical entity. This rigorous approach underpins the development of safe and effective products and ensures the reproducibility of scientific research.

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